

regulation of Ceramide Synthase 1 (CerS1) and C18-Ceramide production

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An In-Depth Technical Guide to the Regulation of Ceramide Synthase 1 (CerS1) and **C18-Ceramide** Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of CerS1 and C18-Ceramide

Ceramide Synthase 1 (CerS1), formerly known as Longevity Assurance Homolog 1 (LASS1), is a pivotal enzyme in sphingolipid metabolism.[1][2] Located primarily in the endoplasmic reticulum (ER) and Golgi apparatus membranes, CerS1 is one of six mammalian ceramide synthases, each exhibiting distinct specificity for fatty acyl-CoA substrates.[3][4] CerS1 uniquely and preferentially catalyzes the N-acylation of sphingoid bases (e.g., sphinganine, sphingosine) with stearoyl-CoA, an 18-carbon fatty acyl-CoA, to produce C18-dihydroceramide and C18-ceramide, respectively.[1][5][6]

This specificity is critical, as **C18-ceramide** is not merely a structural lipid but a potent bioactive molecule implicated in diverse signaling pathways. It plays significant roles in apoptosis, mitochondrial function, ER stress, and the regulation of cell growth.[7][8][9] Notably, dysregulation of CerS1 expression and **C18-ceramide** levels is frequently observed in pathological conditions, including cancer and metabolic diseases.[7][10] In head and neck squamous cell carcinoma (HNSCC) and gliomas, for instance, **C18-ceramide** levels are often suppressed, suggesting a tumor-suppressive role.[7] Understanding the complex, multi-layered



regulation of CerS1 is therefore paramount for developing novel therapeutic strategies that target this critical metabolic and signaling node. This guide provides a detailed overview of the transcriptional, post-transcriptional, and post-translational mechanisms governing CerS1 and the production of **C18-ceramide**.

Regulation of CerS1 Expression

The cellular levels of CerS1 are tightly controlled at both the transcriptional and post-transcriptional levels, ensuring that the production of bioactive **C18-ceramide** is appropriately matched to cellular needs.

Transcriptional Control

The expression of the CERS1 gene is regulated by a variety of transcription factors that bind to its promoter region. Analysis of the CERS1 promoter has identified potential binding sites for factors including c-Ets-1, E47, FOXJ2, GR, SRF, XBP-1, and ZIC2.[3] In the context of cancer, epigenetic modifications also play a crucial role. For example, histone deacetylase 1 (HDAC1) has been shown to contribute to the repression of CERS1 gene expression in HNSCC, providing a mechanism for cancer cells to evade the pro-apoptotic effects of **C18-ceramide**. [10]

Post-Transcriptional Regulation

Following transcription, CERS1 mRNA is subject to regulation by microRNAs (miRNAs). A key identified regulator is miR-574-5p.[10][11] This miRNA specifically targets an alternatively spliced variant of CerS1 mRNA, which is found predominantly in cancer cells.[11] By binding to this mRNA variant, miR-574-5p promotes its degradation, leading to reduced CerS1 protein levels and consequently lower **C18-ceramide** production, thereby supporting a pro-survival phenotype in cancer cells.[10][11]

Post-Translational Regulation of CerS1 Activity

The activity of the CerS1 protein is dynamically regulated by post-translational modifications and protein-protein interactions, allowing for rapid control of **C18-ceramide** synthesis in response to cellular stress and signaling cues.



Regulation by Phosphorylation and Proteasomal Degradation

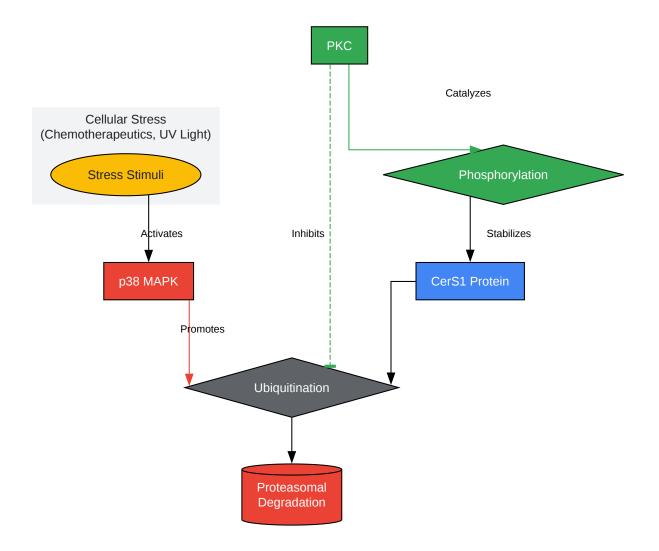
CerS1 is a protein with a short half-life, estimated to be around 20-30 minutes under basal conditions.[12] Its levels are controlled via ubiquitination and subsequent degradation by the proteasome.[8][13] This turnover is highly regulated and can be accelerated by various cellular stresses, including DNA-damaging chemotherapeutic agents (e.g., cisplatin, doxorubicin) and UV light.[8][12]

This process is governed by the opposing actions of two key signaling kinases:

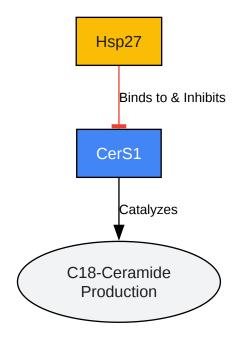
- p38 MAP Kinase (p38 MAPK): Acts as a positive regulator of CerS1 turnover. Stress stimuli
 that activate p38 MAPK lead to increased CerS1 degradation.[8][12]
- Protein Kinase C (PKC): Functions as a negative regulator of turnover. Activation of PKC leads to the phosphorylation of CerS1, which stabilizes the protein and prevents its degradation.[8][12]

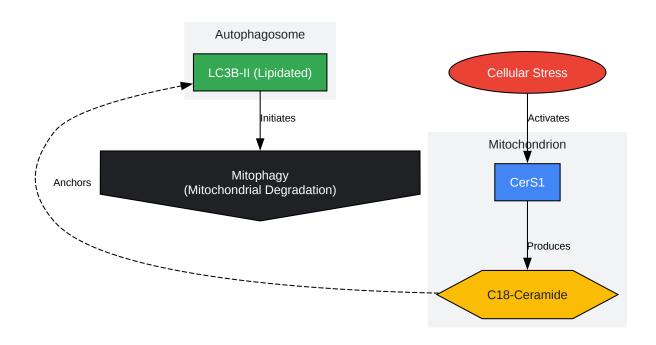
Interestingly, the stress-induced degradation of CerS1 requires the enzyme's own catalytic activity, forming a negative feedback loop that tightly controls **C18-ceramide** levels during cellular stress.[12]



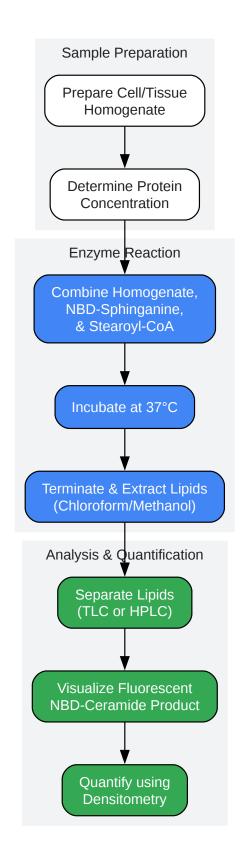


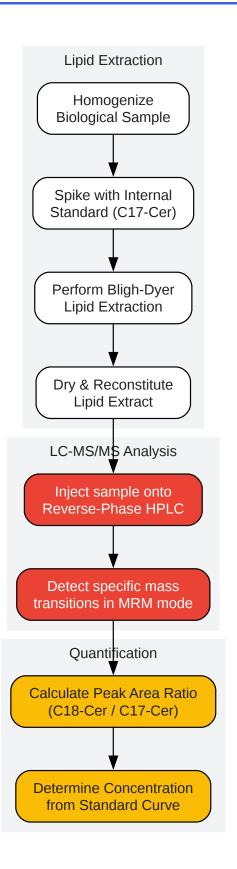












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References

- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide synthase 1 Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. CERS1 ceramide synthase 1 NIH Genetic Testing Registry (GTR) NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. kprsbio.co.il [kprsbio.co.il]
- 7. caymanchem.com [caymanchem.com]
- 8. Ceramide synthase 1 is regulated by proteasomal mediated turnover PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CERS1 ceramide synthase 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 12. CERAMIDE SYNTHASE 1 IS REGULATED BY PROTEASOMAL MEDIATED TURNOVER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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